molecular formula C16H25NO B13044138 1-(4-Cyclopentyloxyphenyl)pentylamine

1-(4-Cyclopentyloxyphenyl)pentylamine

Cat. No.: B13044138
M. Wt: 247.38 g/mol
InChI Key: MZKRVXSHSKHARG-UHFFFAOYSA-N
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Description

1-(4-Cyclopentyloxyphenyl)pentylamine is an organic compound with the molecular formula C16H25NO. It is known for its unique structure, which includes a cyclopentyloxy group attached to a phenyl ring, further connected to a pentylamine chain.

Preparation Methods

The synthesis of 1-(4-Cyclopentyloxyphenyl)pentylamine typically involves several steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Cyclopentyloxyphenyl)pentylamine undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).

Scientific Research Applications

1-(4-Cyclopentyloxyphenyl)pentylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentyloxyphenyl)pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(4-Cyclopentyloxyphenyl)pentylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopentyloxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

1-(4-cyclopentyloxyphenyl)pentan-1-amine

InChI

InChI=1S/C16H25NO/c1-2-3-8-16(17)13-9-11-15(12-10-13)18-14-6-4-5-7-14/h9-12,14,16H,2-8,17H2,1H3

InChI Key

MZKRVXSHSKHARG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OC2CCCC2)N

Origin of Product

United States

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